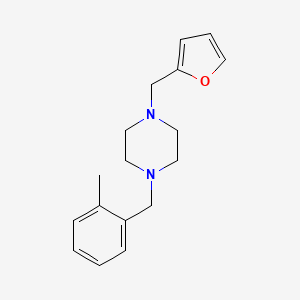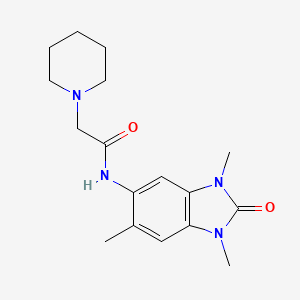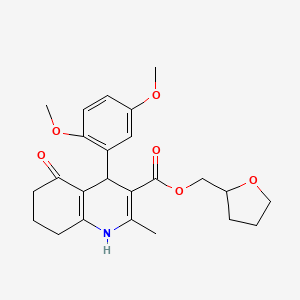
1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine, also known as FMP, is a compound that belongs to the class of piperazine derivatives. FMP has been widely studied for its potential use in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine acts as an agonist at the serotonin 5-HT2A receptor and a partial agonist at the dopamine D2 receptor. It has been shown to activate these receptors and increase the release of neurotransmitters such as serotonin and dopamine. This mechanism of action is thought to contribute to its effects on mood, cognition, and perception.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase serotonin and dopamine release in the brain, which may contribute to its effects on mood and cognition. This compound has also been shown to increase heart rate and blood pressure, which may be related to its effects on the sympathetic nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine has several advantages for use in lab experiments. It has a well-established synthesis method and can be obtained with high yield and purity. This compound has also been shown to have potent agonist activity at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. However, this compound also has limitations for use in lab experiments. It has been shown to have affinity for the dopamine D2 receptor, which may complicate interpretation of results. Additionally, this compound has been shown to increase heart rate and blood pressure, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine. One area of interest is the development of this compound analogs with improved selectivity and potency. Another area of interest is the investigation of the role of this compound in the regulation of mood, cognition, and perception. Additionally, further research is needed to understand the potential therapeutic applications of this compound and its analogs.
Synthesemethoden
The synthesis of 1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine involves the reaction of 2-furylacetonitrile with 2-methylbenzylamine in the presence of sodium hydride and DMF. The resulting intermediate is then reduced with lithium aluminum hydride to obtain this compound. The synthesis of this compound has been well established and can be performed with high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine has been used in various scientific research studies due to its unique properties. It has been shown to have potent agonist activity at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been shown to have affinity for the dopamine D2 receptor, which is involved in the regulation of movement, motivation, and reward.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-4-[(2-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-15-5-2-3-6-16(15)13-18-8-10-19(11-9-18)14-17-7-4-12-20-17/h2-7,12H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNVQZVVUOSQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5236788.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5236794.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5236801.png)
![4-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5236806.png)
![ethyl 4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5236809.png)

![N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5236826.png)

![2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B5236848.png)
![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)
![N,N-diethyl-1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5236863.png)

![4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5236882.png)
![3-[(2-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5236893.png)